Cas no 1862452-43-4 (1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea)
1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea Chemical and Physical Properties
Names and Identifiers
-
- 1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea
- 1,3,3-trimethyl-1-[(oxolan-3-yl)methyl]urea
- 1862452-43-4
- EN300-8470563
-
- MDL: MFCD33020218
- Inchi: 1S/C9H18N2O2/c1-10(2)9(12)11(3)6-8-4-5-13-7-8/h8H,4-7H2,1-3H3
- InChI Key: DIYGHSOKDCRHON-UHFFFAOYSA-N
- SMILES: O1CCC(C1)CN(C)C(N(C)C)=O
Computed Properties
- Exact Mass: 186.136827821g/mol
- Monoisotopic Mass: 186.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 32.8Ų
1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8470563-0.05g |
1,3,3-trimethyl-1-[(oxolan-3-yl)methyl]urea |
1862452-43-4 | 95.0% | 0.05g |
$188.0 | 2025-02-21 | |
| Enamine | EN300-8470563-0.1g |
1,3,3-trimethyl-1-[(oxolan-3-yl)methyl]urea |
1862452-43-4 | 95.0% | 0.1g |
$282.0 | 2025-02-21 | |
| Enamine | EN300-8470563-0.25g |
1,3,3-trimethyl-1-[(oxolan-3-yl)methyl]urea |
1862452-43-4 | 95.0% | 0.25g |
$403.0 | 2025-02-21 | |
| Enamine | EN300-8470563-0.5g |
1,3,3-trimethyl-1-[(oxolan-3-yl)methyl]urea |
1862452-43-4 | 95.0% | 0.5g |
$636.0 | 2025-02-21 | |
| Enamine | EN300-8470563-1.0g |
1,3,3-trimethyl-1-[(oxolan-3-yl)methyl]urea |
1862452-43-4 | 95.0% | 1.0g |
$813.0 | 2025-02-21 | |
| Enamine | EN300-8470563-2.5g |
1,3,3-trimethyl-1-[(oxolan-3-yl)methyl]urea |
1862452-43-4 | 95.0% | 2.5g |
$1594.0 | 2025-02-21 | |
| Enamine | EN300-8470563-5.0g |
1,3,3-trimethyl-1-[(oxolan-3-yl)methyl]urea |
1862452-43-4 | 95.0% | 5.0g |
$2360.0 | 2025-02-21 | |
| Enamine | EN300-8470563-10.0g |
1,3,3-trimethyl-1-[(oxolan-3-yl)methyl]urea |
1862452-43-4 | 95.0% | 10.0g |
$3500.0 | 2025-02-21 | |
| Enamine | EN300-8470563-1g |
1,3,3-trimethyl-1-[(oxolan-3-yl)methyl]urea |
1862452-43-4 | 95% | 1g |
$813.0 | 2023-09-02 | |
| Enamine | EN300-8470563-5g |
1,3,3-trimethyl-1-[(oxolan-3-yl)methyl]urea |
1862452-43-4 | 95% | 5g |
$2360.0 | 2023-09-02 |
1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea Related Literature
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea
Latest Research Insights on 1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea (CAS: 1862452-43-4) in Chemical Biology and Pharmaceutical Applications
1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea (CAS: 1862452-43-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This urea derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, positioning it as a candidate for further drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea, highlighting its efficient production via a multi-step reaction involving the condensation of oxolan-3-ylmethylamine with dimethylcarbamoyl chloride. The study emphasized the compound's stability under physiological conditions, making it suitable for in vivo applications. Additionally, the research identified its moderate solubility in aqueous solutions, which could be optimized for formulation purposes.
In terms of biological activity, preliminary in vitro assays have demonstrated that 1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. A recent preprint from BioRxiv reported its interaction with cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties. However, further validation through animal models is required to confirm these findings and assess its therapeutic efficacy.
Another area of interest is the compound's role in drug delivery systems. A 2024 study in Advanced Drug Delivery Reviews investigated its use as a linker in prodrug designs. The researchers found that 1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea could effectively conjugate with active pharmaceutical ingredients (APIs), enhancing their bioavailability and targeted release. This application aligns with the growing demand for precision medicine and personalized therapies.
Despite these advancements, challenges remain in the clinical translation of 1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea. Pharmacokinetic studies are still in early stages, and its safety profile needs thorough evaluation. Future research directions may include structure-activity relationship (SAR) studies to optimize its biological activity and minimize potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial to accelerate its development.
In conclusion, 1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea (CAS: 1862452-43-4) represents a promising compound with diverse applications in chemical biology and pharmaceuticals. Its unique properties and potential therapeutic benefits warrant further investigation, and ongoing research is expected to shed more light on its mechanisms and clinical utility.
1862452-43-4 (1,1,3-Trimethyl-3-(oxolan-3-ylmethyl)urea) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)